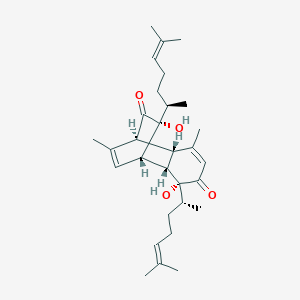
(-)-Bacchopetiolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Bacchopetiolone is a naturally occurring sesquiterpene lactone, known for its unique chemical structure and biological activities. It is isolated from the plant Baccharis petiolata, which is native to certain regions of South America. This compound has garnered significant interest due to its potential therapeutic properties and its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Bacchopetiolone involves several steps, starting from readily available precursors. The key steps include the formation of the sesquiterpene skeleton, followed by the introduction of the lactone ring. The reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advancements in synthetic organic chemistry and biotechnological approaches are paving the way for more efficient production methods. These methods aim to optimize yield and reduce the cost of production, making the compound more accessible for research and potential therapeutic use.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Bacchopetiolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different biological activities.
Aplicaciones Científicas De Investigación
(-)-Bacchopetiolone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: It is studied for its potential role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Preliminary studies suggest that this compound may have anti-inflammatory, anticancer, and antimicrobial properties, making it a potential candidate for drug development.
Industry: Its unique chemical structure makes it a valuable compound for the synthesis of other complex molecules, which can be used in various industrial applications.
Mecanismo De Acción
The mechanism of action of (-)-Bacchopetiolone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical changes, such as the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with key signaling molecules involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
(-)-Bacchopetiolone can be compared with other sesquiterpene lactones, such as parthenolide and artemisinin. While all these compounds share a common sesquiterpene lactone structure, they differ in their specific functional groups and biological activities. For example:
Parthenolide: Known for its anti-inflammatory and anticancer properties, parthenolide has a different set of functional groups compared to this compound, which may account for its distinct biological activities.
Artemisinin: Widely used as an antimalarial drug, artemisinin has a peroxide bridge that is not present in this compound, leading to different mechanisms of action and therapeutic applications.
Propiedades
Número CAS |
135100-33-3 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




